molecular formula C9H13N3O B13082910 (3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide

Cat. No.: B13082910
M. Wt: 179.22 g/mol
InChI Key: LEJPBRFTWJBQBZ-ZETCQYMHSA-N
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Description

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide is a chemical compound that features an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide: can be compared with other amino-pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the stereochemistry of the amino group

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-8(12-5-6)7(10)4-9(11)13/h2-3,5,7H,4,10H2,1H3,(H2,11,13)/t7-/m0/s1

InChI Key

LEJPBRFTWJBQBZ-ZETCQYMHSA-N

Isomeric SMILES

CC1=CN=C(C=C1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=CN=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

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